8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Antimicrobial Activity : A study by Suresh, Lavanya, and Rao (2016) reported the synthesis of novel thiazolo-triazolo-pyridine derivatives exhibiting significant antibacterial and antifungal activities, highlighting the compound's potential as a base structure for developing antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Anticonvulsant Activity : Kelley et al. (1995) synthesized and tested 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity, demonstrating potent effects against maximal electroshock-induced seizures in rats, suggesting a potential application in epilepsy treatment (Kelley et al., 1995).
Antitumor and Anticancer Potential
Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, showcasing promising compounds with significant antituberculosis activity and minimal cytotoxicity, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).
Anticancer Activity : Bekircan et al. (2005) focused on the synthesis of N-acyl imidates reacting with heterocyclic amines, leading to compounds that exhibited moderate anti-proliferation potential against various cancer cell lines, along with high antioxidant activity, suggesting their use as potential anticancer agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Mechanism of Action
Indole derivatives
are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Triazole compounds
, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Properties
IUPAC Name |
8-[3-[(4-hydroxyphenyl)methylamino]piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-14-5-3-12(4-6-14)10-19-13-2-1-8-22(11-13)15-16-20-21-17(25)23(16)9-7-18-15/h3-7,9,13,19,24H,1-2,8,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYUXMSDBDBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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